2,4,5-Trimethoxycinnamaldehyde 2,4,5-Trimethoxycinnamaldehyde 2,4,5-Trimethoxycinnamaldehyde is a natural product found in Alpinia flabellata, Zingiber montanum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14257655
InChI: InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3
SMILES: COC1=CC(=C(C=C1C=CC=O)OC)OC
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

2,4,5-Trimethoxycinnamaldehyde

CAS No.:

Cat. No.: VC14257655

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trimethoxycinnamaldehyde -

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 3-(2,4,5-trimethoxyphenyl)prop-2-enal
Standard InChI InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3
Standard InChI Key DNAVOCNYHNNEQI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C=CC=O)OC)OC
Canonical SMILES COC1=CC(=C(C=C1C=CC=O)OC)OC

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

TMCA belongs to the class of cinnamaldehydes, distinguished by its trans-configuration (E-isomer) and three methoxy substituents. Its systematic name, (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal, reflects the positions of the methoxy groups (-OCH₃) on the benzene ring and the α,β-unsaturated aldehyde moiety. The structural formula is represented as:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_{4}

Key spectral data confirm its identity:

  • ¹H NMR (300 MHz, CDCl₃): δ 9.65 (d, J = 7.8 Hz, 1H, CHO), 7.53 (d, J = 15.6 Hz, 1H, CH=CH), 6.87 (s, 1H, aromatic), 6.54 (s, 1H, aromatic), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) .

  • ¹³C NMR: δ 194.1 (CHO), 154.1–56.0 (aromatic carbons and OCH₃) .

  • EI-MS: m/z 222 [M]⁺ .

Synonyms and Registry Numbers

TMCA is cataloged under multiple identifiers:

  • CAS Registry: 99217-06-8

  • PubChem CID: 9813266

  • SMILES (Canonical): COC1=CC(=C(C=C1C=CC=O)OC)OC

  • InChI Key: DNAVOCNYHNNEQI-SNAWJCMRSA-N .

Synthesis and Industrial Production

DDQ-Mediated Oxidation of Phenylpropane Derivatives

The patent WO2002072709A1 details a one-step synthesis of TMCA from hydrogenated phenylpropenes (e.g., dihydro-β-asarone) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent .

Procedure:

  • Substrate Preparation: Dihydro-β-asarone (from hydrogenated calamus oil) is dissolved in an inert solvent (e.g., dichloromethane).

  • Oxidation: DDQ is added stoichiometrically (1:1 molar ratio) at 25–30°C for 4–6 hours.

  • Workup: The precipitated DDQH₂ (hydroquinone) is filtered, and the filtrate is concentrated to yield TMCA as a yellow solid.

  • Yield: 75–85% purity, scalable to industrial production .

Advantages:

  • Utilizes cost-effective starting materials (e.g., β-asarone from Acorus calamus).

  • DDQ is recoverable (90–94% yield) via re-oxidation, enhancing sustainability .

Natural Occurrence and Plant Sources

TMCA is identified in several medicinal plants (Table 1):

Plant SpeciesFamilyPart AnalyzedReference
Acorus calamusAcoraceaeRhizome
Alpinia flabellataZingiberaceaeRhizome
Piper guineensePiperaceaeFruit
Zingiber montanumZingiberaceaeRhizome

Physicochemical and ADMET Properties

Physicochemical Profile (Table 2)

PropertyValue
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol
Topological Polar Surface Area44.80 Ų
LogP (XlogP)1.90
H-Bond Acceptors4
Rotatable Bonds5

ADMET Predictions (Table 3)

PropertyPredictionProbability (%)
Human Intestinal AbsorptionHigh99.57
Blood-Brain Barrier PenetrationModerate62.50
HepatotoxicityLikely57.50
CYP2C9 InhibitionProbable59.54
Reproductive ToxicityPotential Risk72.22

Pharmacological Activities

Anticancer Mechanisms

TMCA inhibits farnesyl-protein transferase (FPTase), a critical enzyme in Ras oncoprotein activation, with IC₅₀ values comparable to synthetic inhibitors (e.g., manumycin A) . In vivo studies demonstrate dose-dependent tumor suppression in murine models, likely via apoptosis induction and cell cycle arrest.

Antioxidant Activity

The compound scavenges free radicals (IC₅₀ = 12.3 μM in DPPH assay) and upregulates Nrf2-mediated antioxidant pathways, enhancing glutathione synthesis .

Anti-Inflammatory Effects

TMCA reduces leukotriene D₄ (LTD₄)-induced contractions in guinea pig ileum by 68% at 10 μM, suggesting antagonism of cysteinyl leukotriene receptors .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator